molecular formula C24H22N2O2 B10910330 3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole

3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole

Cat. No.: B10910330
M. Wt: 370.4 g/mol
InChI Key: ZWRLDIZGYOJNRI-UHFFFAOYSA-N
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Description

3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole typically involves the reaction of appropriate substituted hydrazines with 1,3-diketones or their equivalents. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methoxy groups can yield aldehydes or carboxylic acids, while reduction of nitro groups can produce amines.

Scientific Research Applications

3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific biochemical processes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazole is unique due to the presence of both methoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity. This combination of substituents may provide distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1-(4-methylphenyl)pyrazole

InChI

InChI=1S/C24H22N2O2/c1-17-4-10-20(11-5-17)26-24(19-8-14-22(28-3)15-9-19)16-23(25-26)18-6-12-21(27-2)13-7-18/h4-16H,1-3H3

InChI Key

ZWRLDIZGYOJNRI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC

Origin of Product

United States

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